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Compound of Interest

Compound Name:
3-Benzyloxy-6-iodo-2-(4-

methoxybenzyloxy)pyridine

CAS No.: 1333147-57-1

Cat. No.: B1407709

Get Quote

Executive Summary: The Scaffold at a Glance
The 2,3-bis(alkoxy)-6-iodopyridine motif represents a "push-pull" system in medicinal

chemistry.[1] The alkoxy groups at C2 and C3 act as strong electron-donating groups (EDGs),

increasing the electron density of the pyridine ring, while the iodine at C6 provides a highly

reactive handle for cross-coupling.

Primary Utility: Late-stage diversification of kinase inhibitors and GPCR ligands.[1]

Key Feature: The C2/C3 alkoxy chains modulate lipophilicity (LogP) and metabolic stability,

while the C6 position dictates target affinity via aryl/heteroaryl extension.

Synthesis & Regioselectivity
To exploit this scaffold, one must first master its synthesis. The challenge is introducing the

iodine selectively at C6 without over-halogenating the electron-rich ring.[1]

Optimized Synthetic Protocol
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Objective: Synthesis of 2,3-dimethoxy-6-iodopyridine from 2,3-dihydroxypyridine.

O-Alkylation (The Tuning Step):

Reagents: 2,3-dihydroxypyridine,

, Alkyl Halide (

), DMF,

.

Mechanism:[1][2][3][4]

attack.

Critical Control: Use stoichiometric control to prevent N-alkylation (pyridone formation).[1]

For mixed alkoxy chains, alkylate the C3-hydroxyl first (more acidic) followed by C2.

Regioselective Iodination (The Activation Step):

Reagents:

,

(oxidant/activator), EtOH, RT.

Why this works: The alkoxy groups activate the ring. The C6 position is sterically

accessible and electronically favorable (para to C3-alkoxy).[1] Direct iodination often fails;

silver salts drive the reaction by precipitating AgI.

Alternative: Lithiation (

-BuLi) followed by

quench.[1] This is faster but requires cryogenic conditions (

) to prevent halogen dance.

Visualization: Synthetic Pathway
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2,3-Dihydroxypyridine O-Alkylation
(R-X, K2CO3) 2,3-Dialkoxypyridine C6-Iodination

(n-BuLi, I2 or Ag2SO4) 2,3-Bis(alkoxy)-6-iodopyridine

Click to download full resolution via product page

Figure 1: Step-wise construction of the core scaffold ensuring regiochemical fidelity.

Structure-Activity Relationship (SAR) Analysis
The biological activity of molecules derived from this scaffold is governed by three distinct

zones.

Zone 1: The Alkoxy "Tail" (C2 & C3)
These groups do not usually bind covalently but drive ADME properties and hydrophobic

interactions.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1407709/docs?utm_src=pdf-body-img#technical-guide-structure-activity-relationship-of-2-3-bis-alkoxy-6-iodopyridines-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1407709?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature Modification Biological Impact

Chain Length
Me vs. Et vs.

-Pr

Potency Cliff: Short chains

(Me/Et) fit tight ATP-binding

pockets (e.g., PI3K).[1] Bulky

groups (

-Pr, Bn) often clash sterically

but improve blood-brain barrier

(BBB) penetration by

increasing lipophilicity.[1]

Fluorination vs.

Metabolic Stability: Fluorination

blocks O-dealkylation by

CYP450 enzymes, significantly

extending half-life (

).[1]

Polarity

Solubility: Introducing ether

linkages (PEG-like) improves

aqueous solubility, critical for

IV formulations.[1]

Zone 2: The Pyridine Core
The nitrogen atom acts as a hydrogen bond acceptor (HBA).

Kinase Binding: In many kinase inhibitors (e.g., PI3K

), the pyridine nitrogen accepts a H-bond from the hinge region of the kinase.

Electronic Effect: The 2,3-alkoxy groups raise the HOMO energy, making the ring electron-

rich. This increases the basicity of the pyridine nitrogen, strengthening H-bond interactions.

Zone 3: The Iodine "Warhead" (C6) -> The Specificity
Domain
The iodine itself is rarely the final drug moiety. It is the gateway to the "Specificity Domain."
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Suzuki Coupling (Aryl/Heteroaryl): Replacing I with an aryl group extends the molecule into

the solvent-exposed region or a hydrophobic back-pocket.[1]

Sonogashira Coupling (Alkynes): Introduces rigid spacers, often used in designing rigid

probes for mitochondrial Complex II (e.g., Atpenin A5 analogs).

Amination (Buchwald): Converts C6-I to C6-NHR, creating diaminopyridine motifs common

in anti-bacterial agents.[1]

Visualization: SAR Logic Map

C2/C3 Alkoxy Zone (ADME & Fit) C6 Iodine Zone (Reactivity/Warhead)

2,3-Bis(alkoxy)-6-iodopyridine
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Pd(0)
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H-Bond Donor Introduction

Pd(0)/Amine

Click to download full resolution via product page

Figure 2: Functional decomposition of the scaffold showing how structural modifications

translate to biological function.

Case Studies & Applications
Case Study A: Mitochondrial Complex II Inhibitors
(Atpenin A5 Analogs)
Target: Succinate Dehydrogenase (Complex II).[1][5] Mechanism: The 2,3-dimethoxy-pyridine

core mimics the quinone ring of Ubiquinone (the natural substrate).[1]

Role of Scaffold: The 2,3-dimethoxy motif is non-negotiable; it forms essential H-bonds with

Tyrosine and Histidine residues in the active site.
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Role of C6-Iodine: Used to attach a long lipophilic alkyl or aryl side chain that occupies the

hydrophobic ubiquinone tunnel.[1] Without this extension (facilitated by the iodine handle),

potency drops by >100-fold.

Case Study B: PI3K Inhibitors
Target: Phosphoinositide 3-kinase (Isoforms

and

).[1][6] Mechanism: ATP-competitive inhibition.[1]

SAR Insight: 2,3-diethoxypyridine derivatives have shown high selectivity. The bulky ethoxy

groups force the molecule into a conformation that fits the larger ATP pocket of the

-isoform, sparing the

-isoform (reducing insulin-related side effects).[1]

Case Study C: Precursor to Imidazo[1,2-a]pyridines
Application: Bioimaging and Anti-cancer agents. Protocol:

Convert 2,3-dialkoxy-6-iodopyridine to the 2-amino derivative (via Cu-catalyzed amination).

React with

-haloketones to close the imidazole ring.[1] Result: The alkoxy groups on the pyridine ring
shift the fluorescence emission wavelength, making them tunable probes for live-cell
imaging.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Page loading... [guidechem.com]

2. researchgate.net [researchgate.net]

3. smolecule.com [smolecule.com]

4. 5-Chloro-3-phenylpyridin-2(1H)-one | Benchchem [benchchem.com]

5. researchgate.net [researchgate.net]

6. WO2011087776A1 - Isoindolinone inhibitors of phosphatidylinositol 3-kinase - Google
Patents [patents.google.com]

To cite this document: BenchChem. [Technical Guide: Structure-Activity Relationship of 2,3-
Bis(alkoxy)-6-iodopyridines[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1407709/docs#technical-guide-structure-activity-
relationship-of-2-3-bis-alkoxy-6-iodopyridines-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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